4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine
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Overview
Description
4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine is a chemical compound that features a benzofuran ring fused with a piperidine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using transition-metal catalysis or microwave-assisted synthesis to achieve high yields and purity . These methods are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran and piperidine derivatives.
Scientific Research Applications
4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar biological activities.
Piperidine derivatives: Compounds like piperine and piperidine alkaloids, known for their pharmacological properties.
Uniqueness
4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine is unique due to its combined benzofuran and piperidine structure, which imparts a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)piperidine |
InChI |
InChI=1S/C13H17NO/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,9-10,14H,3-8H2 |
InChI Key |
AZLWTTVWXMJMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
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